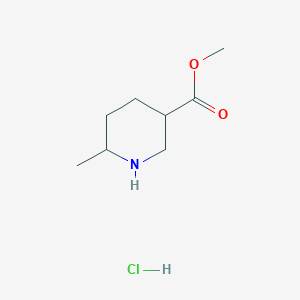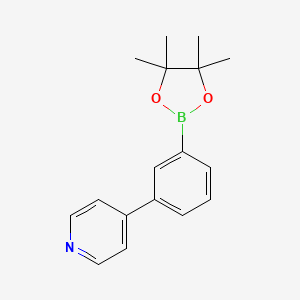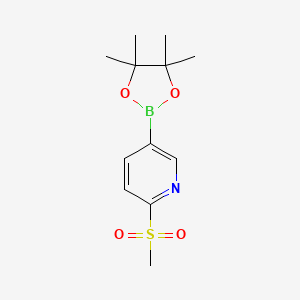
3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis of a specific compound depends on the functional groups present in the compound and their positions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. The reactivity of a compound is determined by its functional groups .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. These properties can often be predicted based on the functional groups present in the compound .Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study by Khalifa and Abdelbaky (2008) explored the synthesis of new imidazolyl acetic acid derivatives, including the 3-Chloro-6-(4-fluorobenzyl)-4,5-dimethylpyridazine compound. These compounds were tested for anti-inflammatory and analgesic activities, with several showing significant effects in animal models (Khalifa & Abdelbaky, 2008).
Development of Triazolopyridazine Derivatives
- Biagi et al. (1999) reported on the development of 1,2,3-Triazolo[4,5-d]pyridazines, starting from azides including 4-fluorobenzylazides. These compounds showed high affinity and selectivity for the A1 receptor subtype in bovine brain adenosine receptors (Biagi et al., 1999).
Anticonvulsant Properties
- Kelley et al. (1995) synthesized and tested the anticonvulsant activity of 3H-imidazo[4,5-c]-pyridazine, 1H-imidazo[4,5-d]pyridazine, and 1H-benzimidazole analogues of 9-(2-fluorobenzyl)-6-methylamino-9H-purine, showing some potential in protecting rats against seizures (Kelley et al., 1995).
Interaction with Benzodiazepine Receptors
- Barlin et al. (1996) explored compounds containing 4-fluorobenzamidomethyl and other substituents for binding to benzodiazepine receptors in the brain and kidney. Some compounds showed strong and selective binding to peripheral-type benzodiazepine receptors (Barlin et al., 1996).
N-Oxidation and Reactivity Studies
- Sako (1962) studied the N-oxidation of chloro-dimethylpyridazine derivatives, including 4-chloro-3, 6-dimethylpyridazine 1-oxide, providing insights into the reactivity of these compounds (Sako, 1962).
Antianxiety Properties
- Kirkpatrick et al. (1977) synthesized derivatives of pyrazolo[1,5-a]pyrimidine, including 3-chloro variants, and evaluated them for antianxiety properties, finding some comparable effects to benzodiazepines without potentiating CNS depressant effects (Kirkpatrick et al., 1977).
Synthesis of Novel Heterocyclic Compounds
- Sayed et al. (2003) reported on the synthesis of heterocyclic compounds using chloropyridazine derivatives, with some showing antimicrobial and antifungal activities (Sayed et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-6-[(4-fluorophenyl)methyl]-4,5-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2/c1-8-9(2)13(14)17-16-12(8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAPZSMBPOMSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1CC2=CC=C(C=C2)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B1398750.png)

![2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1398752.png)

![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)





![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)

